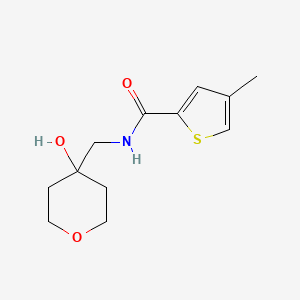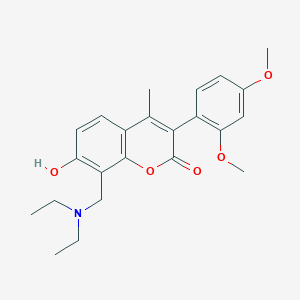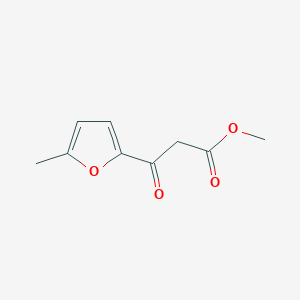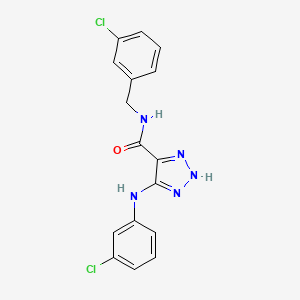![molecular formula C22H21FN6O2 B2580451 N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide CAS No. 1251547-20-2](/img/structure/B2580451.png)
N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
BenchChem offers high-quality N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifibrotic Activity
This compound has shown promise in the field of antifibrotic therapies . Fibrosis, the excessive formation of connective tissue, can lead to chronic diseases in organs such as the liver, lungs, and heart. Research indicates that derivatives of this compound may inhibit collagen synthesis in hepatic stellate cells, which are primarily responsible for collagen production in liver fibrosis .
Vascular Endothelial Growth Factor Inhibition
The compound’s structure is conducive to acting as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor plays a significant role in angiogenesis, the process of new blood vessel formation, which is a critical factor in the progression of diseases like cancer .
Platelet-Derived Growth Factor Inhibition
Similarly, it may serve as an inhibitor of Platelet-derived growth factor-β (PDGF-β) . PDGF-β is involved in various cellular processes, including proliferation and migration, particularly in the context of wound healing and the development of fibrotic diseases .
Collagen Prolyl 4-Hydroxylase Inhibition
Another potential application is the inhibition of collagen prolyl 4-hydroxylase (CP4H) . This enzyme is crucial in the synthesis of collagen, and its inhibition could be beneficial in treating conditions associated with excessive collagen deposition, such as keloid scars and certain chronic injuries .
Antioxidant Properties
The compound may exhibit antioxidant properties , which could be leveraged to prevent fibrosis. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to fibrogenesis .
Transforming Growth Factor-β1 Expression Modulation
It might also be used to modulate the expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells. TGF-β1 is a cytokine that significantly contributes to the development of fibrosis, and its regulation is a key target in antifibrotic strategies .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure allows for the creation of novel heterocyclic compound libraries with potential biological activities. Its pyrimidine moiety, in particular, is a privileged structure known to exhibit a wide range of pharmacological activities .
Pharmaceutical Analytical Impurity Analysis
Lastly, this compound could be used in the analysis of pharmaceutical analytical impurities . Its structural specificity makes it suitable as a reference material in the quality control and development of pharmaceuticals .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular processes .
Mode of Action
This could result in the modulation of cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the modulation of cellular processes .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-13(2)20-27-22(31-28-20)16-8-9-24-19(10-16)29-11-18(25-12-29)21(30)26-14(3)15-4-6-17(23)7-5-15/h4-14H,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGLYXRZAJKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC(C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)
![9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2580380.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)
![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)